Boc-D-His-OH

Catalog No.
S1768133
CAS No.
50654-94-9
M.F
C11H17N3O4
M. Wt
255.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-His-OH

CAS Number

50654-94-9

Product Name

Boc-D-His-OH

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1

InChI Key

AYMLQYFMYHISQO-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Synonyms

Boc-D-His-OH;50654-94-9;N-A-BOC-D-HISTIDINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-D-histidine;ST077861;N|A-Boc-D-histidine;BOC-D-HISTIDINE;N-|A-Boc-D-histidine;AC1MC5LW;N-Alpha-boc-D-histidine;15119_ALDRICH;SCHEMBL1133305;15119_FLUKA;CTK8F8271;N(ALPHA)-BOC-D-HISTIDINE;AYMLQYFMYHISQO-MRVPVSSYSA-N;MolPort-003-926-658;MolPort-023-330-883;N-ALPHA-T-BOC-D-HISTIDINE;N-t-butoxycarbonyl-(D)-histidine;N-(tert-butoxycarbonyl)-D-histidine;MFCD00037851;ZINC35024357;AKOS015924147

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O

Solid Phase Peptide Synthesis (SPPS):

  • Boc-D-His-OH functions as a protected amino acid building block. Its tert-butyloxycarbonyl (Boc) group safeguards the alpha-amino functionality during peptide chain assembly on a solid support.
  • Once incorporated into the peptide sequence, the Boc group can be selectively removed under mild acidic conditions, allowing further chain elongation with other amino acids.

Synthesis of D-peptide Libraries:

  • Boc-D-His-OH is crucial for generating libraries of peptides containing D-amino acids. These peptides often exhibit distinct biological properties compared to their L-enantiomer counterparts.
  • D-peptides can find applications in drug discovery, development of enzyme inhibitors, and studies of protein-protein interactions.

Investigation of Histidine Function in Peptides:

  • The presence of the imidazole ring in histidine makes it a versatile amino acid with roles in metal binding, catalysis, and pH regulation.
  • By incorporating Boc-D-His-OH into peptides, researchers can probe the specific contributions of the D-histidine residue to peptide structure and function.

Development of Chiral Scaffolds:

  • The D-configuration of Boc-D-His-OH can be exploited to design chiral scaffolds for asymmetric synthesis.
  • These scaffolds can be employed in the synthesis of enantiopure molecules with potential applications in drug development and material science.

Boc-D-His-OH, also known as Nα-Boc-D-histidine, is a derivative of the amino acid D-histidine (D-His) [, ]. It is a synthetic molecule commonly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) [, ]. The "Boc" group refers to a tert-butyloxycarbonyl protecting group attached to the amino group (Nα) of the histidine molecule, while "OH" represents the free carboxyl group (COOH) at the other end [].

The significance of Boc-D-His-OH lies in its ability to incorporate the specific D-isomer of histidine into peptides. D-amino acids are mirror images of their L- counterparts and play crucial roles in various biological processes, including bacterial cell wall formation and certain neurotransmitter functions. By utilizing Boc-D-His-OH, researchers can create peptides containing D-histidine, enabling studies on these unique properties [, ].


Molecular Structure Analysis

The key features of Boc-D-His-OH's structure involve several functional groups (1):

  • Boc protecting group (tert-butyloxycarbonyl): This bulky group shields the Nα-amino group, preventing unwanted reactions during peptide synthesis. It can be selectively removed later to expose the free amine for peptide bond formation [].
  • D-Histidine core: This amino acid contains an imidazole ring, a five-membered aromatic ring with two nitrogen atoms. The imidazole group contributes to the unique properties of histidine, including its ability to act as a buffer in biological systems [].
  • Carboxyl group (COOH): This functional group allows Boc-D-His-OH to participate in peptide bond formation with other amino acid derivatives during SPPS [].

The D-configuration of histidine refers to the spatial arrangement of its side chain. In D-His, the amino group and the side chain are positioned on opposite sides of the central carbon atom compared to L-histidine.


Chemical Reactions Analysis

Synthesis

Deblocking

A crucial reaction during SPPS is the removal of the Boc protecting group to unveil the free Nα-amino group of histidine. This is typically achieved using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in dichloromethane [].

Peptide bond formation

The deprotected Boc-D-His-OH can then react with another amino acid derivative, activated at its C-terminus, to form a peptide bond. This process is repeated sequentially to build the desired peptide chain [].

Boc-D-His-OH + TFA/DCM -> D-His-OH + Boc-(removed) + TFA/DCM


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₁H₁₇N₃O₄ [, ]
  • Molecular Weight: 255.27 Da []
  • Melting Point: Approximately 195°C (decomposition) []
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) used in peptide synthesis [].
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or heat [].

XLogP3

0.7

Wikipedia

N-(tert-Butoxycarbonyl)-D-histidine

Dates

Modify: 2023-08-15

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